Chloropropanol - 94484-16-9

Chloropropanol

Catalog Number: EVT-1585285
CAS Number: 94484-16-9
Molecular Formula: C3H7ClO
Molecular Weight: 94.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloropropanol refers to a group of organic compounds characterized by the presence of chlorine and hydroxyl functional groups attached to a propane backbone. The most notable member of this group is 3-chloro-1-propanol, which is significant in both industrial applications and research. This compound is primarily utilized in the production of various chemical intermediates and has garnered attention due to its implications in food safety as a contaminant.

Source

Chloropropanol compounds, particularly 3-chloro-1-propanol, can be synthesized through various chemical processes involving starting materials such as 1,3-propanediol and hydrochloric acid. Additionally, chloropropanols can be found as contaminants in certain food products, especially those processed at high temperatures or involving the use of certain oils.

Classification

Chloropropanol can be classified based on its structure and properties:

  • Aliphatic Chlorohydrins: Compounds with a hydroxyl group (-OH) and a chlorine atom attached to an aliphatic carbon chain.
  • Toxicological Classification: Some chloropropanols are classified as potential carcinogens and are subject to regulatory scrutiny due to their health impacts.
Synthesis Analysis

Methods

The synthesis of 3-chloro-1-propanol typically involves the reaction of 1,3-propanediol with hydrochloric acid in the presence of a catalyst such as benzene sulfonic acid. The following steps outline a common synthesis method:

  1. Reaction Setup: A mixture of 440 kg of 1,3-propanediol, 600 kg of hydrochloric acid, and 3 kg of benzene sulfonic acid is placed in a glass-lined kettle equipped with stirring and reflux condensing devices.
  2. Heating: The mixture is heated to approximately 90 °C while stirring for several hours to facilitate the reaction.
  3. Cooling and Neutralization: After the reaction, the mixture is cooled, and sodium bicarbonate is added to neutralize any remaining acidity.
  4. Separation: The product is extracted using an organic solvent (e.g., toluene) and purified through distillation techniques, yielding high purity levels (up to 99.3%) .

Technical Details

The reaction conditions are crucial for optimizing yield and purity:

  • Temperature control during the reaction is maintained between 50 °C and 90 °C.
  • Gas chromatography is employed for monitoring product formation during synthesis.
Molecular Structure Analysis

Structure

The molecular formula for 3-chloro-1-propanol is C3H7ClOC_3H_7ClO, with a molecular weight of approximately 94.54 g/mol. The structure consists of a three-carbon chain (propane) with a chlorine atom substituted at the first carbon position and a hydroxyl group at the same carbon.

Data

  • CAS Number: 627-30-5
  • Boiling Point: Approximately 160-164 °C at standard pressure
  • Density: Typically around 1.03 g/cm³
Chemical Reactions Analysis

Reactions

Chloropropanol can undergo various chemical reactions:

  • Reduction Reactions: Chloropropanol can be reduced from chloropropionaldehyde using alkali boranates, which facilitates its extraction from reaction mixtures using organic solvents like toluene .
  • Esterification: Chloropropanol can react with fatty acids to form esters, which have applications in food and cosmetic industries.

Technical Details

In laboratory settings, chloropropanol reactions are often monitored using spectroscopic methods to ensure proper conversion rates and product identification.

Mechanism of Action

Process

The mechanism by which chloropropanol exerts biological effects primarily involves its interaction with cellular components. Chloropropanol compounds may interfere with metabolic processes or act as precursors to more toxic substances within biological systems.

Data

Research indicates that chloropropanols can form reactive metabolites that may lead to genotoxic effects . The exact pathways are still under investigation but involve oxidative stress mechanisms that could lead to cellular damage.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid that may turn yellow upon prolonged exposure.
  • Solubility: Soluble in water, alcohols, diethyl ether, and acetone.

Chemical Properties

  • Reactivity: Chloropropanol can react with nucleophiles due to its electrophilic nature derived from the chlorine atom.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant data includes boiling points, melting points, and density measurements that are critical for handling and application purposes .

Applications

Scientific Uses

Chloropropanol has several applications across different fields:

  • Chemical Synthesis: Used as an intermediate in producing other chemicals such as glycerol derivatives.
  • Food Industry: Its derivatives are monitored for safety as they can appear as contaminants in processed foods.
  • Research Applications: Studied for its potential effects on human health and environmental impact due to its toxicity profile.
Formation Mechanisms and Precursor Interactions in Processed Foods

Thermally Induced Generation Pathways During Industrial Food Processing

Chloropropanols form predominantly through thermally driven reactions during industrial processing, with temperature and precursor availability serving as critical determinants. The deodorization step of vegetable oil refining (≥200°C) generates 3-monochloropropane-1,2-diol esters (3-MCPDE) and glycidyl esters (GEs) via glycerol chlorination or acylglycerol rearrangement [1] [7]. Palm oil derivatives are particularly susceptible due to high chloride content and complex glycerol-based precursors [1] [6]. Baking and roasting processes similarly produce chloropropanols when chloride-rich ingredients (e.g., salt) interact with lipids at temperatures exceeding 120°C [2] [6].

Traditional cooking methods exhibit distinct formation dynamics: stir-frying (low-water systems) generates higher 3-MCPDE concentrations (up to 0.85 mg/kg in potatoes) compared to hotpot cooking (high-water systems), demonstrating how water activity modulates reaction kinetics [3]. Smoked foods accumulate 1,3-DCP through wood smoke-mediated chloride incorporation into lipid matrices [1].

Table 1: Chloropropanol Formation in Thermal Processing

Process TypeTemperature RangeKey PrecursorsPrimary Chloropropanols Formed
Oil Deodorization200-260°CTriacylglycerols, Chloride Ions3-MCPDE, GEs
Baking/Roasting120-220°CFlour, Salt, Fats3-MCPD, 2-MCPD
Stir-frying150-200°CNaCl, Vegetable Oils, Starch3-MCPDE, 1,3-DCP
Smoking60-100°CWood Smoke, Meat Lipids1,3-DCP, 3-MCPD

Radical-mediated pathways emerge above 160°C, where lipid peroxidation generates reactive intermediates that bind chloride ions, forming dichloropropanols like 1,3-DCP [6]. This mechanism dominates in low-moisture systems (e.g., cereal roasting), while nucleophilic substitution prevails in liquid oils [3] [6].

Role of Lipid-Chloride Interactions in Chloropropanol Ester Formation

Lipid composition directly determines chloropropanol ester profiles. Chloride ions nucleophilically attack protonated acylglycerols, preferentially substituting sn-3 positions to form 3-MCPD diesters over 2-MCPD isomers [1] [6]. The reaction efficiency depends on:

  • Chloride availability: NaCl concentrations >0.5% in dough systems increase 3-MCPDE yields by 300% [3]
  • Fatty acid chain length: Unsaturated C18 fatty acids in vegetable oils accelerate ester formation versus saturated fats [6]
  • Glycerol accessibility: Refined oils with residual mono/diacylglycerols show higher esterification rates than fully refined counterparts [7]

Epoxidized lipids serve as critical intermediates; internal epoxides rearrange to glycidol, which esterifies to form GEs. These subsequently react with HCl to yield chloropropanol esters [1] [7]. In maize germ oil, GE levels increase exponentially during decolorization at >100°C, confirming temperature-dependent epoxide participation [7].

Mitigation strategies exploit these mechanisms:

  • Adsorbent application: Magnesium silicate reduces 3-MCPDE by 62% during oil decolorization via chloride sequestration [7]
  • Precursor reduction: Water washing crude palm oil decreases chloride by 80%, suppressing downstream ester formation [6]
  • Enzymatic inhibition: Lipase-catalyzed hydrolysis cleaves esters before thermal exposure [3]

Table 2: Chloropropanol Ester Mitigation in Oil Processing

Mitigation ApproachProcess StageEfficiency (Reduction)Mechanism
Activated CarbonDecolorization41.55% 3-MCPDEChloride adsorption
Magnesium SilicateDecolorization62.1% 3-MCPDEAcid site neutralization
Water WashingCrude oil pretreatment80% chloridesIonic chloride removal
Reduced refining temperatureDeodorization48% GEsEpoxide stabilization

Epichlorohydrin Hydrolysis in Food Contact Materials: Migration Dynamics

Epichlorohydrin (ECH) hydrolysis generates chloropropanols within polymer matrices, facilitating migration into foods. Polyamide-epichlorohydrin wet-strength resins (used in tea bags, coffee filters, sausage casings) undergo hydrolysis during pulping, releasing 3-MCPD and 1,3-DCP [1] [4]. Migration accelerates under acidic or high-temperature conditions, with 3-MCPD concentrations reaching 0.4 mg/kg in sausage after 48-hour casing contact [1].

Epoxy can coatings derived from bisphenol A and epichlorohydrin exhibit incomplete polymerization, enabling ECH diffusion into food simulants. Ethanol (10%) increases 3-MCPD migration 12-fold versus aqueous simulants due to enhanced polymer swelling [5]. Migration follows Fickian kinetics, where concentration in food escalates with:

  • Contact duration (>24 hours induces 300% increase)
  • Temperature (70°C vs 25°C doubles migration)
  • Fat content (lipophilic foods accumulate more chloropropanols) [5] [10]

Regulatory frameworks address this pathway:

  • EU Regulation 10/2011: Restricts ECH migration to 0.02 mg/kg in canned foods [4]
  • US FDA 21 CFR 175.300: Prohibits epoxy coatings in infant formula packaging [4]
  • BPA regulatory cascades: 15 US jurisdictions restrict BPA-based epoxies, indirectly limiting ECH sources [4]

Table 3: Chloropropanol Migration from Food Contact Materials

MaterialChloropropanolMaximum Migration (μg/kg)Primary Influencing Factors
Sausage casings1,3-DCP420pH, Fat content, Contact time
Tea bags3-MCPD89Temperature, Brewing duration
Epoxy-lined cans3-MCPD310Ethanol content, Storage duration
Recycled paperboard2,3-DCP67Moisture, Lipid transfer

Properties

CAS Number

94484-16-9

Product Name

Chloropropanol

IUPAC Name

1-chloropropan-1-ol

Molecular Formula

C3H7ClO

Molecular Weight

94.54 g/mol

InChI

InChI=1S/C3H7ClO/c1-2-3(4)5/h3,5H,2H2,1H3

InChI Key

RZWHKKIXMPLQEM-UHFFFAOYSA-N

SMILES

CCC(O)Cl

Synonyms

1-chloro-1-propanol

Canonical SMILES

CCC(O)Cl

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